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Abstract
Fosamprenavir, a phosphate ester prodrug, is rapidly converted in vivo to its active metabolite,

amprenavir, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.

This guide provides a comprehensive structural and functional analysis of fosamprenavir and

amprenavir, detailing their mechanism of action, metabolic pathways, and pharmacokinetic

profiles. We present a consolidation of quantitative data, detailed experimental methodologies,

and visual representations of key biological processes to serve as a critical resource for

researchers in virology and drug development.

Introduction
Fosamprenavir was developed to improve upon the pharmacokinetic properties and patient

adherence associated with its parent drug, amprenavir. As a prodrug, fosamprenavir allows

for a reduced pill burden and more flexible dosing regimens in the treatment of HIV-1

infection[1]. Upon oral administration, it undergoes rapid and extensive hydrolysis to

amprenavir, which is the pharmacologically active agent[1][2]. Amprenavir is a competitive

inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle[2][3]. By binding to the

active site of the protease, amprenavir prevents the cleavage of viral polyproteins, leading to

the production of immature and non-infectious virions[2][3]. This guide will explore the structural

intricacies of fosamprenavir and amprenavir, their interaction with HIV-1 protease, and the

experimental methodologies used to characterize these interactions.
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Chemical Structures
Fosamprenavir is a sulfonamide with a phosphate ester group that is cleaved to yield

amprenavir.

Fosamprenavir

IUPAC Name: [(2R,3S)-1-[N-(2-methylpropyl)(4-aminobenzene)sulfonamido]-3-({[(3S)-

oxolan-3-yloxy]carbonyl}amino)-4-phenylbutan-2-yl] phosphate

Molecular Formula: C25H36N3O9PS

Amprenavir

IUPAC Name: (3S)-oxolan-3-yl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-

methylpropyl)amino]-1-phenyl-3-hydroxybutan-2-yl]carbamate

Molecular Formula: C25H35N3O6S

Mechanism of Action
The therapeutic efficacy of fosamprenavir is entirely dependent on its conversion to

amprenavir. Amprenavir is a highly specific inhibitor of the HIV-1 and HIV-2 proteases[4].

Metabolic Activation of Fosamprenavir
Fosamprenavir is a prodrug that is rapidly hydrolyzed to amprenavir by cellular phosphatases

in the gut epithelium during absorption[2]. This conversion is nearly complete, with minimal

systemic exposure to fosamprenavir itself.

Fosamprenavir

Amprenavir
(Active Metabolite)
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Cellular Phosphatases
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Metabolic activation of fosamprenavir to amprenavir.

Inhibition of HIV-1 Protease by Amprenavir
Amprenavir is a competitive inhibitor that binds to the active site of the HIV-1 protease. This

binding prevents the protease from cleaving the viral Gag and Gag-Pol polyproteins, which are

essential for the maturation of the virus. Consequently, only immature, non-infectious viral

particles are produced.
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Mechanism of HIV-1 protease inhibition by amprenavir.

Structural Analysis of Amprenavir in Complex with
HIV-1 Protease
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The binding of amprenavir to HIV-1 protease has been extensively studied using X-ray

crystallography. Several crystal structures of amprenavir in complex with wild-type and mutant

HIV-1 protease are available in the Protein Data Bank (PDB).

Table 1: PDB Entries for Amprenavir-HIV-1 Protease Complexes

PDB ID Description Resolution (Å)

--INVALID-LINK--
Wild-type HIV-1 protease with

amprenavir
1.02

--INVALID-LINK--

Multi-drug resistant HIV-1

protease (L63P/V82T/I84V)

with amprenavir

2.20

--INVALID-LINK--

Multi-drug resistant HIV-1

protease variant with

amprenavir

2.15

--INVALID-LINK--

Highly drug-resistant HIV-1

protease mutant with

amprenavir

1.75

--INVALID-LINK--
Wild-type HIV-2 protease with

amprenavir
1.51

These structures reveal that amprenavir binds in the active site of the protease, making

extensive hydrophobic and hydrogen-bonding interactions with the enzyme. The aniline and

sulfonamide moieties of amprenavir are key to its binding affinity.

Quantitative Analysis of Amprenavir-Protease
Interactions
The binding affinity of amprenavir for HIV-1 protease has been quantified using various

enzymatic assays. The inhibition constant (Ki) and the 50% inhibitory concentration (IC50) are

key parameters that describe the potency of amprenavir.

Table 2: Binding Affinity of Amprenavir for HIV-1 and HIV-2 Protease
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Enzyme Parameter Value Reference

HIV-1 Protease (Wild-

type)
Ki 0.6 nM [5]

HIV-1 Protease (Wild-

type)
Ki 0.16 nM [6]

HIV-1 Protease (I50V

mutant)
Ki 30 nM [2]

HIV-1 Protease

(V82F/I84V mutant)

Ki (relative to wild-

type)
104-fold increase [2]

HIV-2 Protease Ki 19 nM [4]

HIV-1 (acutely

infected cells)
IC50 0.012 - 0.08 µM [4]

HIV-1 (chronically

infected cells)
IC50 0.41 µM [4]

Metabolism of Amprenavir
Amprenavir is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4)

enzyme system[1][2][3]. The major metabolic pathways involve oxidation of the tetrahydrofuran

and aniline moieties[3].

Amprenavir Oxidized Metabolites
(M1, M2, M3, M4, M5)
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Metabolic pathway of amprenavir.

Pharmacokinetics of Amprenavir Following
Fosamprenavir Administration
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The pharmacokinetic profile of amprenavir is significantly influenced by the co-administration of

ritonavir, a potent CYP3A4 inhibitor, which boosts amprenavir plasma concentrations.

Table 3: Pharmacokinetic Parameters of Amprenavir in HIV-infected Adults

Dosing
Regimen

Cmax
(µg/mL)

Cmin
(µg/mL)

AUC24h
(µg·h/mL)

Tmax
(hours)

T½ (hours)

Fosamprenav

ir 1400 mg

twice daily

4.82 0.35 33 1.5 - 4.0 7.7

Fosamprenav

ir 1400 mg

once daily +

Ritonavir 200

mg once daily

7.24 1.45 69.4 1.5 - 4.0 7.7

Fosamprenav

ir 700 mg

twice daily +

Ritonavir 100

mg twice

daily

6.08 2.12 79.2 1.5 - 4.0 7.7

Data compiled from multiple sources.

Experimental Protocols
Quantification of Amprenavir in Human Plasma by HPLC
This protocol outlines a general procedure for the determination of amprenavir concentrations

in human plasma using high-performance liquid chromatography (HPLC) with UV detection.
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Workflow for HPLC quantification of amprenavir.

Methodology:

Sample Preparation:

Thaw frozen human plasma samples.

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate-hexane

mixture) or a solid-phase extraction using a C18 cartridge to isolate amprenavir and an

internal standard from plasma proteins[7][8].
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Evaporate the organic solvent and reconstitute the residue in the mobile phase.

Chromatographic Conditions:

Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 50 mM acetate buffer, pH 4.5) is

typically used.

Flow Rate: Approximately 1 mL/min.

Column Temperature: Maintained at a constant temperature (e.g., 35°C).

Detection:

UV detection at a wavelength of approximately 254 nm.

Quantification:

Prepare a calibration curve using known concentrations of amprenavir in blank plasma.

The concentration of amprenavir in the samples is determined by comparing the peak

area ratio of amprenavir to the internal standard against the calibration curve.

HIV-1 Protease Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of amprenavir

against HIV-1 protease.

Methodology:

Reagents and Materials:

Recombinant HIV-1 protease.

A fluorogenic substrate for HIV-1 protease.

Assay buffer (e.g., 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol).
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Amprenavir stock solution in DMSO.

Fluorescence microplate reader.

Assay Procedure:

In a microplate, add the assay buffer, HIV-1 protease, and varying concentrations of

amprenavir (or DMSO for the control).

Pre-incubate the mixture at a specified temperature (e.g., 26°C or 37°C) for a short period

(e.g., 5-15 minutes).

Initiate the reaction by adding the fluorogenic substrate.

Measure the increase in fluorescence over time in a kinetic mode at the appropriate

excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm)[9].

Data Analysis:

Calculate the initial reaction rates from the linear portion of the fluorescence versus time

curves.

Determine the percent inhibition for each concentration of amprenavir relative to the

control.

Calculate the IC50 value by fitting the percent inhibition data to a dose-response curve.

The Ki value can be determined by performing the assay at different substrate

concentrations and fitting the data to the Michaelis-Menten equation for competitive

inhibition.

Conclusion
Fosamprenavir, through its active metabolite amprenavir, remains a significant component in

the armamentarium against HIV-1. A thorough understanding of its structural characteristics,

mechanism of action, and pharmacokinetic profile is essential for its optimal use in clinical

practice and for the development of next-generation protease inhibitors. This guide provides a
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consolidated resource of technical information to aid researchers and clinicians in their efforts

to combat HIV/AIDS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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